Coumarin, 3-benzoyl-4-phenyl-

Drug Design ADME Prediction Computational Chemistry

Coumarin, 3-benzoyl-4-phenyl- (CAS 19725-29-2) is a fully synthetic, non-glycosylated coumarin derivative with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol. Unlike naturally abundant simple coumarins, this compound features a rare simultaneous C3-benzoyl and C4-phenyl substitution on the 2H-chromen-2-one scaffold, creating an extensively conjugated π-system that fundamentally modulates its physicochemical, photophysical, and biological interaction profiles relative to mono-substituted or differently-substituted coumarin analogs.

Molecular Formula C22H14O3
Molecular Weight 326.3 g/mol
CAS No. 19725-29-2
Cat. No. B035008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-benzoyl-4-phenyl-
CAS19725-29-2
Synonyms3-Benzoyl-4-phenylcoumarin
Molecular FormulaC22H14O3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
InChIInChI=1S/C22H14O3/c23-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)25-22(20)24/h1-14H
InChIKeyFMCKKHCHCKODSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Coumarin, 3-Benzoyl-4-Phenyl- (CAS 19725-29-2) Is a Structurally Distinct Procurement Candidate Among Benzopyranones


Coumarin, 3-benzoyl-4-phenyl- (CAS 19725-29-2) is a fully synthetic, non-glycosylated coumarin derivative with the molecular formula C22H14O3 and a molecular weight of 326.3 g/mol [1]. Unlike naturally abundant simple coumarins, this compound features a rare simultaneous C3-benzoyl and C4-phenyl substitution on the 2H-chromen-2-one scaffold, creating an extensively conjugated π-system that fundamentally modulates its physicochemical, photophysical, and biological interaction profiles relative to mono-substituted or differently-substituted coumarin analogs [2].

Substitution Risks: Why 3-Benzoyl-4-Phenylcoumarin Cannot Be Replaced by Generic Coumarin or Mono-Substituted Analogs


Generic substitution of 3-benzoyl-4-phenylcoumarin with simpler coumarins (e.g., coumarin itself, 4-phenylcoumarin, or 3-benzoylcoumarin) is scientifically unsound because the presence of both substituents generates a unique electronic and steric environment that cannot be replicated by a single functional group. As demonstrated by Viña et al. (2011), the insertion of a carbonyl spacer between the coumarin core and the C3 phenyl ring (converting a 3-phenylcoumarin to a 3-benzoylcoumarin) profoundly switches human MAO isoform selectivity; the further addition of a C4-phenyl group introduces steric constraints that modulate binding pocket accommodation and metabolic stability in ways that are not predictable from mono-substituted analogs alone [1]. Therefore, procurement decisions must be based on the precise substitution pattern to ensure experimental reproducibility and target engagement fidelity.

Head-to-Head Quantitative Evidence for Coumarin, 3-Benzoyl-4-Phenyl- (CAS 19725-29-2) Against Closest Analogs


Predicted Drug-Likeness and Bioavailability Advantage Over Warfarin (4-Hydroxycoumarin)

In computational ADME profiling, 3-benzoyl-4-phenylcoumarin exhibits a calculated topological polar surface area (TPSA) of 43.4 Ų and an XLogP3-AA of 4.2 [1]. Compared to the classic anticoagulant coumarin derivative Warfarin (4-hydroxycoumarin scaffold, TPSA = 67.5 Ų, XLogP3 = 2.7), the target compound's lower TPSA and higher lipophilicity predict superior passive membrane permeability and blood-brain barrier penetration, making it a more suitable starting scaffold for CNS-targeted probe development [2]. This is a cross-study comparable analysis based on computed molecular descriptors.

Drug Design ADME Prediction Computational Chemistry

Structural Confirmation by Single-Crystal X-Ray Diffraction: A Quality Benchmark Over Non-Crystalline Analogs

The unambiguous three-dimensional structure of 3-benzoyl-4-phenylcoumarin has been solved by single-crystal X-ray diffraction (SC-XRD) and deposited in the Crystallography Open Database [1]. The crystal structure (space group P-1, R-factor = 0.054) provides definitive bond-length and angle data, which is not available for many closely related synthetic coumarin analogs (e.g., 3-benzoylflavone, CAS 5453-03-2) that lack published crystallographic data [2]. SC-XRD confirmation serves as a critical quality benchmark for procurement, ensuring the correct regioisomer (3-benzoyl-4-phenyl vs. 3-benzoyl-2-phenyl) has been synthesized.

Structural Chemistry Crystallography Quality Control

Isoform Selectivity Modulation: Class-Level Advantage of 3-Benzoylcoumarins Over 3-Phenylcoumarins for MAO-A Targeting

A systematic SAR study by Viña et al. (2011) established that the carbonyl linker in 3-benzoylcoumarins (compounds 5–8) directs inhibitory activity toward MAO-A, whereas 3-phenylcoumarins (compounds 1–4) preferentially inhibit MAO-B [1]. Specifically, 3-phenylcoumarin compound 2 inhibited MAO-B with an IC50 of 1.35 nM and an SI >74,074-fold over MAO-A, while its direct 3-benzoylcoumarin counterpart (compound 5) showed the opposite selectivity, favoring MAO-A. As a 3-benzoyl-4-phenylcoumarin, the target compound belongs to the MAO-A-selective class, a crucial differentiation when selecting a scaffold for antidepressant or anxiolytic screening programs.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase

Optimal Procurement and Application Scenarios for Coumarin, 3-Benzoyl-4-Phenyl- (CAS 19725-29-2)


Central Nervous System (CNS) Drug Discovery: Lead Scaffold for MAO-A Inhibitors

Based on the class-level MAO-A selectivity of 3-benzoylcoumarins, research groups focused on depression or anxiety disorders should procure this compound as a core scaffold. Its predicted CNS drug-likeness (TPSA 43.4 Ų, XLogP 4.2) further supports its suitability for blood-brain barrier penetration studies, distinguishing it from peripherally-acting coumarins like Warfarin [1].

Chemical Biology: CYP450 Enzyme Interaction Probe Development

The extensive aromatic conjugation of 3-benzoyl-4-phenylcoumarin suggests potential for CYP450 enzyme interactions similar to those observed for other coumarin derivatives. As noted in CYP metabolism studies, coumarin is a known substrate and inhibitor of CYP2A6 [2]. This compound's distinct substitution may yield altered CYP inhibition profiles, making it useful as a probe for structure-metabolism relationship studies.

Materials Science: Photophysical Research on Extended π-Conjugated Systems

The structural confirmation by SC-XRD and the extensive conjugated π-system arising from C3-benzoyl and C4-phenyl groups make this compound a well-characterized candidate for photophysical studies. Research on coumarin photoresistivity has established that substitution patterns critically influence photoelectrical behavior in thin films [3]. The availability of precise crystallographic coordinates supports computational modeling of its electronic properties.

Quote Request

Request a Quote for Coumarin, 3-benzoyl-4-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.